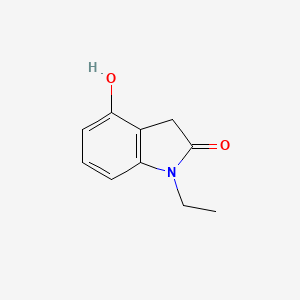
5-Ethynylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 5-Ethynylquinoline, has been a subject of research for many years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The InChI code for 5-Ethynylquinoline is 1S/C11H7N/c1-2-9-5-3-7-11-10 (9)6-4-8-12-11/h1,3-8H . This code provides a specific identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 153.18 .
Applications De Recherche Scientifique
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Properties
Quinoline motifs have been associated with antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-Inflammatory Uses
Quinoline-based compounds have been found to have anti-inflammatory properties . This could make them useful in the treatment of various inflammatory diseases .
Antimalarial Applications
Quinoline and its derivatives have been used in the treatment of malaria . They have shown anti-plasmodial activities .
Anti-SARS-CoV-2 Potential
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .
Antituberculosis Activity
Quinoline motifs have shown potential in the treatment of tuberculosis . They have demonstrated antituberculosis activities .
Safety and Hazards
The safety information for 5-Ethynylquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives, to which 5-ethynylquinoline belongs, often interact with various enzymes and receptors in the body
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact interaction between 5-Ethynylquinoline and its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
These can include antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
Quinolones, a class of drugs that includes 5-ethynylquinoline, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with various enzymes and receptors .
Propriétés
IUPAC Name |
5-ethynylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBWCMHAKTOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672093 |
Source


|
| Record name | 5-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylquinoline | |
CAS RN |
103987-79-7 |
Source


|
| Record name | 5-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)




![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)
